

Haenamindole: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Haenamindole**

Cat. No.: **B15600822**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a naturally occurring diketopiperazine (DKP) alkaloid first isolated from a marine-derived fungus of the *Penicillium* genus, specifically strain KCB12F005, found in a marine sediment on the coast of Haenam, Korea.^[1] It has also been identified in cultures of *Penicillium lanosum* (MYC-1813=NRRL 66231) and *P. corylophilum* (MYC-418=NRRL 28126).^{[2][3]} As a member of the diketopiperazine class of compounds, **Haenamindole** is part of a family of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Haenamindole**, its biological activities, and the methodologies used for its characterization.

Physical and Chemical Properties

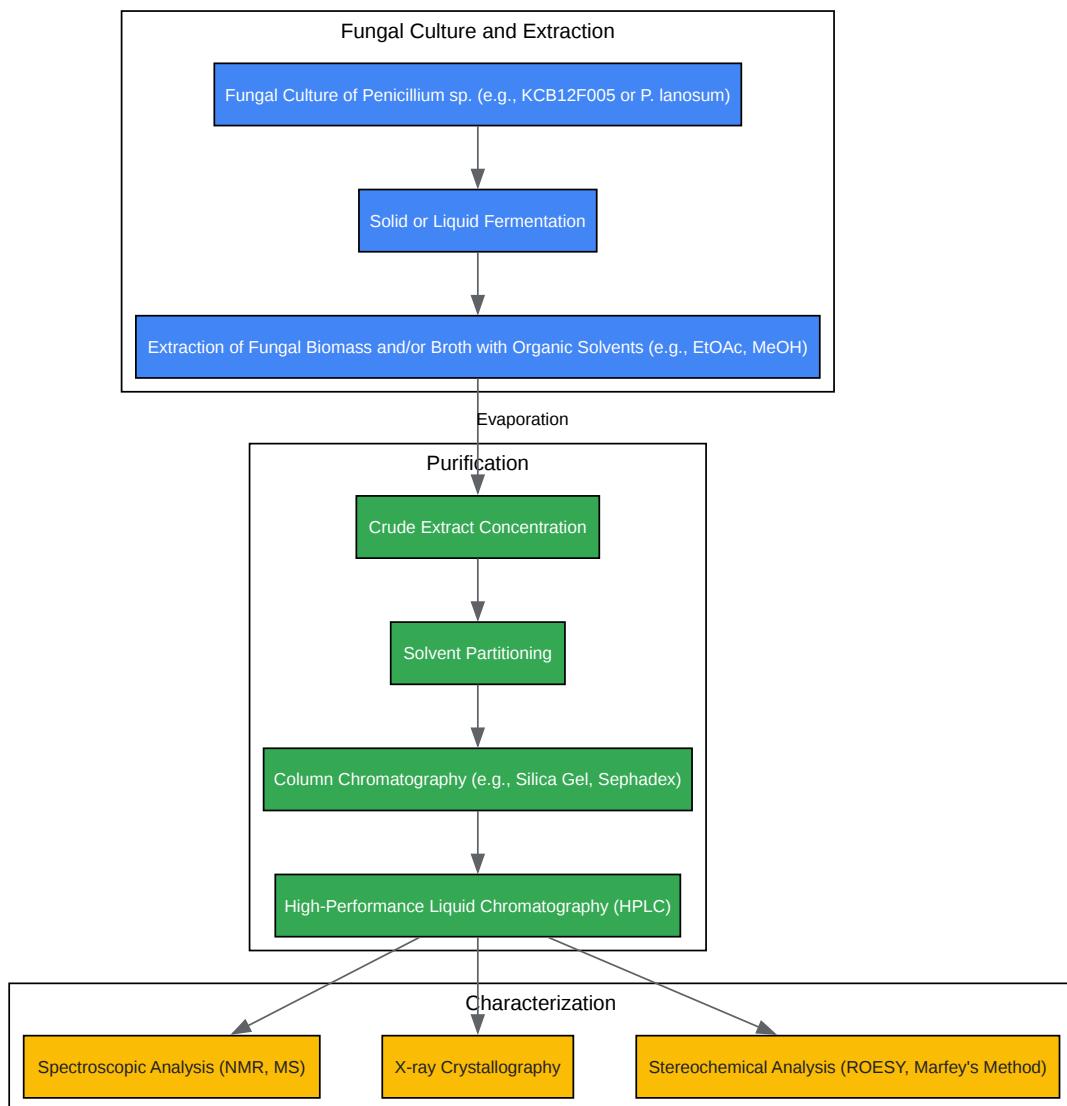
The structural elucidation of **Haenamindole** was accomplished through a combination of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.^{[1][2][3]} Its stereochemistry was determined using ROESY (Rotating-frame Overhauser Effect Spectroscopy) and advanced Marfey's method.^[1]

Tabulated Physicochemical Data

While detailed experimental data for some physical properties are not publicly available, the following table summarizes the known quantitative information for **Haenamindole**.

Property	Value	Source
Molecular Formula	C29H28N4O5	[2]
Molar Mass	512.56 g/mol	[2]
Appearance	Not Reported	
Melting Point	Not Reported	
Boiling Point	Not Reported	
Solubility	Not Reported	
pKa	Not Reported	
Optical Rotation	[\alpha]D25 –25 (c 0.1, MeOH)	[1]
UV-Vis λ_{max}	Not Reported	
IR Absorption	Not Reported	

Note: The PubChem entry for **Haenamindole** (CID 139588722) lists a molecular formula of C30H36N4O4, which differs from the formula reported in the primary literature. This discrepancy may be due to a different reported structure or an error in the database.


Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific biological assays of **Haenamindole** are not fully available in the public domain. However, based on the available literature, a general overview of the methodologies employed can be described.

Isolation and Purification of Haenamindole

The following is a generalized workflow for the isolation and purification of **Haenamindole** from *Penicillium* species, based on common practices for fungal secondary metabolites.

General Workflow for Haenamindole Isolation and Purification

[Click to download full resolution via product page](#)

A generalized workflow for the isolation and characterization of **Haenamindole**.

Structure Elucidation

The determination of **Haenamindole**'s complex structure relied on several key analytical techniques:

- High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition and exact mass of the molecule, confirming the molecular formula.
- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ^1H , ^{13}C , COSY, HSQC, and HMBC NMR were employed to elucidate the connectivity of atoms within the molecule.
- X-ray Crystallography: Provided the definitive three-dimensional structure of the molecule in its crystalline form, confirming the connectivity and stereochemistry.^{[2][3]}
- ROESY and Marfey's Method: These specialized techniques were used to determine the absolute stereochemistry of the chiral centers within the molecule.^[1]

Biological Activity and Mechanism of Action

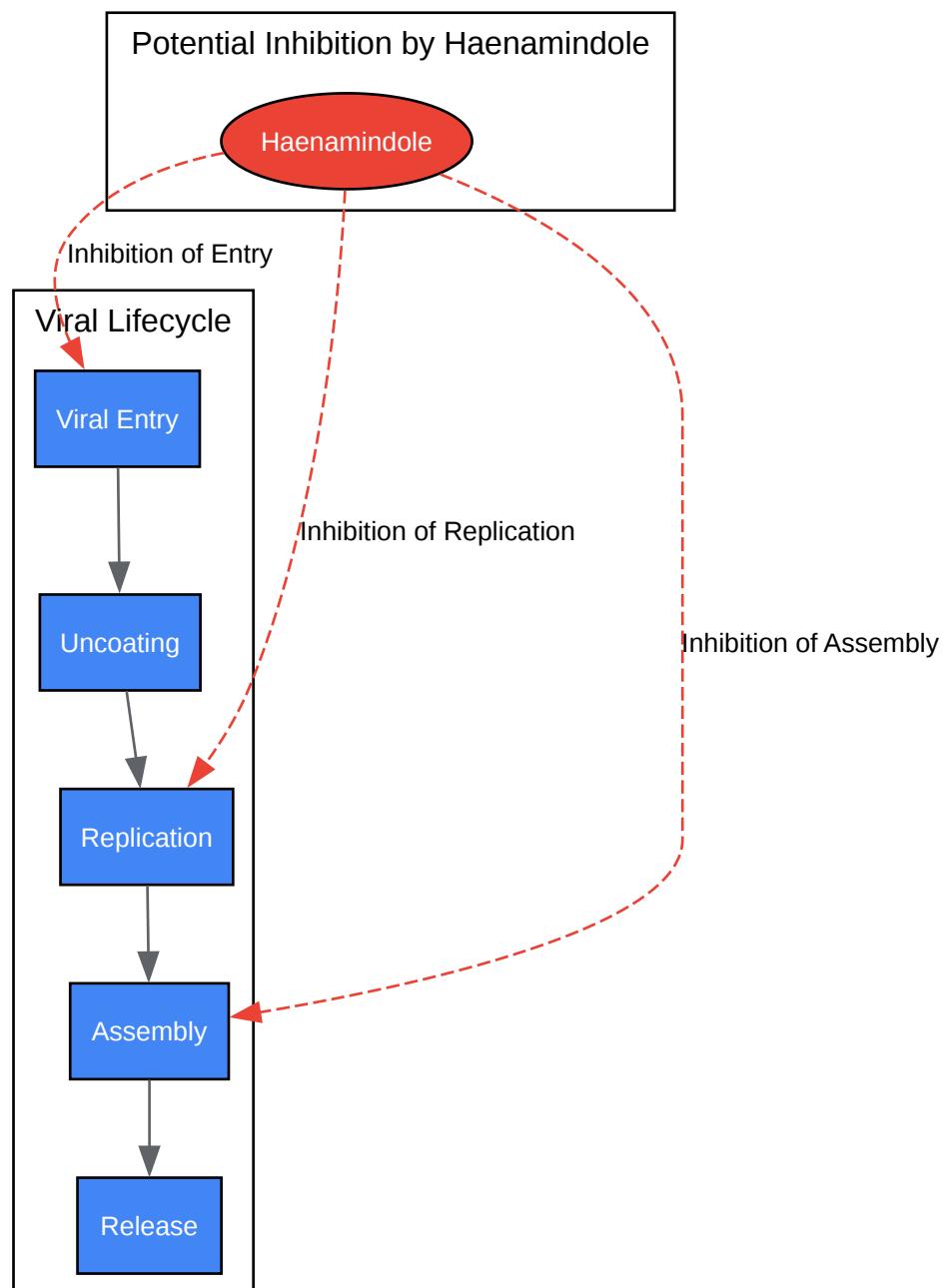
Haenamindole has been investigated for several biological activities, with the most prominent being its anti-insectan properties.

Anti-insectan Activity

Haenamindole has demonstrated anti-insectan activity against the fall armyworm (*Spodoptera frugiperda*).^{[2][3]} The specific mechanism of this insecticidal action has not been elucidated in the available literature. General protocols for testing insecticidal activity often involve diet-based assays where larvae are fed an artificial diet containing the test compound, and mortality or growth inhibition is measured over time.

Antiviral Activity

There is a mention of **Haenamindole** exhibiting weak inhibitory activity against the hepatitis C virus (HCV).^[1] However, the specific mechanism of action against HCV has not been detailed for **Haenamindole** itself. Diketopiperazines as a class have been noted for their broad-spectrum antiviral activities, which can involve various mechanisms such as inhibiting viral


entry, replication, or assembly. Further research is needed to determine the specific antiviral mechanism of **Haenamindole**.

Signaling Pathways

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by **Haenamindole**. The broad biological activities of the diketopiperazine class of compounds suggest potential interactions with various cellular targets, but specific pathways for **Haenamindole** have not yet been identified.

The following diagram illustrates a hypothetical mechanism of action for an antiviral compound, which could be a starting point for investigating **Haenamindole**'s potential anti-HCV activity.

Hypothetical Antiviral Mechanism of Action

[Click to download full resolution via product page](#)

A hypothetical model of potential antiviral intervention points for **Haenamindole**.

Conclusion

Haenamindole is a structurally interesting diketopiperazine alkaloid with demonstrated anti-insectan activity and potential antiviral properties. While its fundamental chemical identity has been established through modern spectroscopic and crystallographic techniques, a significant amount of detailed physicochemical data and comprehensive experimental protocols are not yet publicly available. Further research is required to fully characterize its physical properties, elucidate its specific mechanisms of biological action, and identify the cellular signaling pathways it may modulate. Such studies will be crucial for evaluating its potential as a lead compound in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [iro.uiowa.edu]
- To cite this document: BenchChem. [Haenamindole: A Technical Guide to its Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600822#physical-and-chemical-properties-of-haenamindole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com